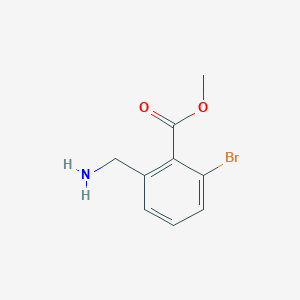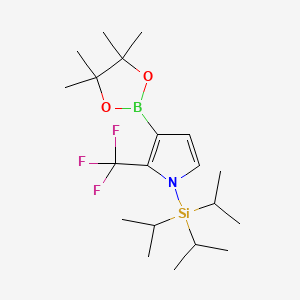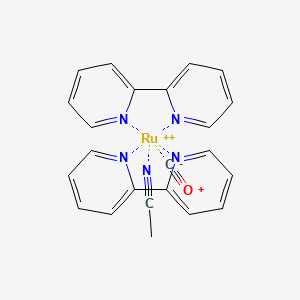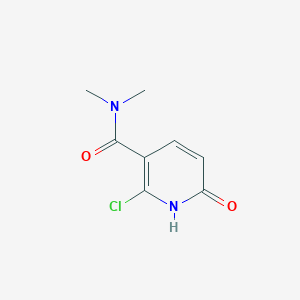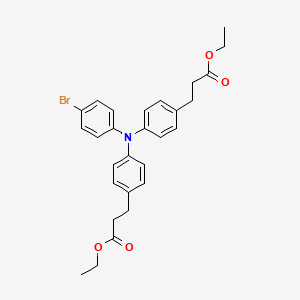
Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is an organic compound characterized by its complex structure, which includes a bromophenyl group and a phenylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate typically involves a multi-step process. One common method includes the reaction of 4-bromophenylamine with 4,4’-dihydroxybiphenyl under specific conditions to form the intermediate compound. This intermediate is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
科学研究应用
Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
相似化合物的比较
Similar Compounds
- Dimethyl 4,4’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))bis(oxy)dibutyrate
- 4,4’-[1,4-phenylene-bis(azanediyl)]dipent-3-en-2-one
- 4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene)Bis(2-Methoxyphenol)
Uniqueness
Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is unique due to its specific structural features, such as the bromophenyl group and the phenylene bridge, which confer distinct chemical and physical properties. These features make it particularly suitable for applications requiring specific reactivity and stability profiles.
属性
分子式 |
C28H30BrNO4 |
|---|---|
分子量 |
524.4 g/mol |
IUPAC 名称 |
ethyl 3-[4-[N-(4-bromophenyl)-4-(3-ethoxy-3-oxopropyl)anilino]phenyl]propanoate |
InChI |
InChI=1S/C28H30BrNO4/c1-3-33-27(31)19-9-21-5-13-24(14-6-21)30(26-17-11-23(29)12-18-26)25-15-7-22(8-16-25)10-20-28(32)34-4-2/h5-8,11-18H,3-4,9-10,19-20H2,1-2H3 |
InChI 键 |
JUDJVSPNIYQZEE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC(=O)OCC)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


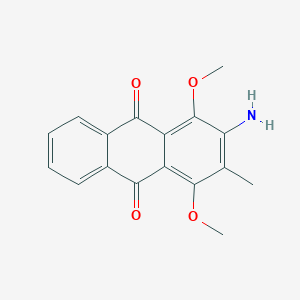
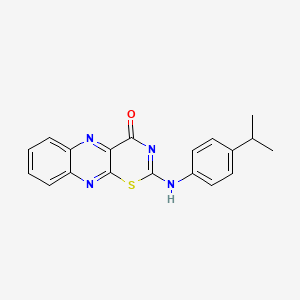
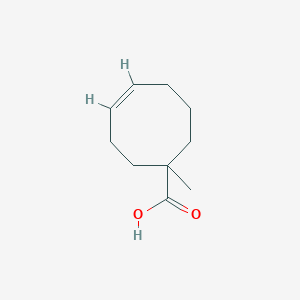

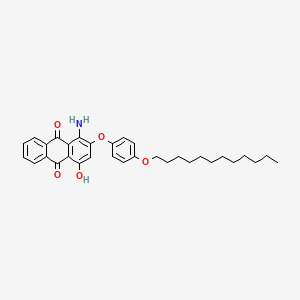
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

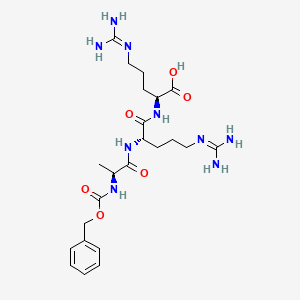
![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)
